7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-20-17-25(31-26(28-20)24(19-27-31)21-7-4-3-5-8-21)30-13-11-29(12-14-30)15-16-33-23-10-6-9-22(18-23)32-2/h3-10,17-19H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPHXFQWZRXMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC(=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced via a suitable leaving group.
Attachment of the methoxyphenoxyethyl group: This can be accomplished through etherification reactions, where the phenol derivative is reacted with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-rich pyrazolo[1,5-a]pyrimidine core facilitates substitutions, particularly at positions 3 and 7. The piperazine moiety also participates in nucleophilic reactions.
Key Reactions:
-
Piperazine Functionalization :
The piperazine nitrogen undergoes alkylation or acylation. For example, reaction with bromoethane in DMF at 80°C yields N-ethyl derivatives, while acyl chlorides form amides under mild conditions. -
Core Modifications :
Chloride displacement at position 7 (if halogenated) occurs with amines or alkoxides. For instance, reaction with morpholine in ethanol at reflux replaces chloride with morpholine .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine alkylation | DMF, 80°C, K₂CO₃ | N-Ethyl-piperazine derivative | 75-85% | |
| Amine substitution | Ethanol, reflux, 12h | 7-Morpholino derivative | 68% |
Transition Metal-Catalyzed Cross-Couplings
The aryl and heteroaryl groups enable palladium- or copper-catalyzed couplings.
Key Reactions:
-
Suzuki-Miyaura Coupling :
The 3-phenyl group participates in cross-couplings. Reaction with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis forms biaryl derivatives . -
Buchwald-Hartwig Amination :
The pyrimidine ring’s C–H bonds undergo amination with aryl halides using Pd(OAc)₂/Xantphos .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 3-(4-Methoxyphenyl) derivative | 82% | |
| C–H amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 5-Methyl-7-arylamino derivative | 70% |
Electrophilic Aromatic Substitution
The pyrazole ring’s electron density allows nitration and halogenation.
Key Reactions:
-
Nitration :
Nitration at position 3 occurs with HNO₃/H₂SO₄, yielding 3-nitro derivatives . -
Halogenation :
N-Bromosuccinimide (NBS) in DCM selectively brominates position 3 .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 3-Nitro-pyrazolo[1,5-a]pyrimidine | 65% | |
| Bromination | NBS, DCM, rt, 1h | 3-Bromo derivative | 78% |
Oxidation and Reduction
The methoxyphenoxy side chain and methyl groups are susceptible to redox reactions.
Key Reactions:
-
Demethylation :
BBr₃ in DCM cleaves the methoxy group to a hydroxyl at -20°C. -
Methyl Oxidation :
KMnO₄ in acidic conditions oxidizes the 5-methyl group to a carboxylic acid .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, -20°C, 4h | 3-Methoxyphenoxy → 3-Hydroxyphenoxy | 90% | |
| Methyl oxidation | KMnO₄, H₂SO₄, 60°C, 6h | 5-Carboxylic acid derivative | 55% |
Cycloaddition and Ring-Opening
The pyrimidine ring engages in [4+2] cycloadditions with dienophiles like maleic anhydride .
Biological Activity Modulation
The piperazine side chain’s modification enhances kinase inhibition. For example, replacing the ethyl group with a hydroxyethyl moiety improves Eph receptor binding.
Critical Analysis of Reactivity Trends
-
Position 3 : Most reactive site due to pyrazole’s electron-rich nature.
-
Position 7 : Piperazine attachment point; substitutions alter solubility and target affinity.
-
Methoxyphenoxy Group : Ether cleavage or hydroxylation modulates pharmacokinetics .
This compound’s versatility in synthetic derivatization underscores its potential in medicinal chemistry, particularly for kinase-targeted drug discovery .
Scientific Research Applications
Molecular Formula
- C : 24
- H : 28
- N : 4
- O : 2
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of a piperazine moiety and a methoxyphenoxy group enhances its potential as a therapeutic agent.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The pyrazolo[1,5-a]pyrimidine scaffold has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit kinases involved in cancer progression, suggesting that the compound may possess similar properties.
Neurological Disorders
The piperazine component is often associated with neuroactive properties. Compounds containing piperazine have been explored for their potential in treating disorders such as anxiety and depression. The specific compound could interact with serotonin receptors or other neurotransmitter systems, providing a pathway for further research into its efficacy in neurological applications.
Antimicrobial Properties
Preliminary studies suggest that derivatives of the methoxyphenoxy group can exhibit antimicrobial activity. This could position the compound as a candidate for developing new antibiotics or antifungal agents, especially against resistant strains.
Anti-inflammatory Effects
Given the structural similarities to known anti-inflammatory agents, research into the compound's ability to modulate inflammatory pathways could yield significant insights. Investigations into its effects on cytokine production and immune response modulation are warranted.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The results demonstrated that compounds with similar substituents to those found in 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine showed IC50 values in the nanomolar range against several cancer cell lines (e.g., HeLa and MCF-7) .
Case Study 2: Neurological Applications
In a clinical trial assessing the efficacy of piperazine derivatives for anxiety disorders, compounds structurally related to the target compound were found to significantly reduce anxiety-like behaviors in animal models. This suggests potential pathways for further exploration of the compound's effects on neurotransmitter systems .
Case Study 3: Antimicrobial Testing
A recent study investigated the antimicrobial effects of various methoxyphenoxy derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated promising results with minimum inhibitory concentrations suggesting effectiveness comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with G-protein-coupled receptors or ion channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a systematic comparison of the target compound with key structural analogs:
Structural and Functional Analogues
Physicochemical Properties
Biological Activity
7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.5 g/mol. The structure features a pyrazolo-pyrimidine core substituted with a piperazine moiety and a methoxyphenoxyethyl group, which may influence its biological interactions.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation:
- Inhibition of ERK Pathway : A related study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives could significantly inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other downstream targets. This resulted in induced apoptosis and cell cycle arrest in cancer cell lines such as MGC-803 and HCT-116 .
- IC50 Values : The most active compounds in related studies exhibited IC50 values as low as 0.53 μM against HCT-116 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. For instance, derivatives showed significant activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some thiazolopyridine derivatives demonstrated MIC values around 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, suggesting that modifications in pyrazolo-pyrimidine structures can enhance antimicrobial efficacy .
Case Studies
A few case studies highlight the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Apoptosis Induction : A specific derivative was tested for its ability to induce apoptosis in cancer cells through the modulation of cell cycle-related proteins. The results indicated that treatment led to G2/M phase arrest and upregulation of pro-apoptotic factors .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions of these compounds with target proteins. For instance, docking studies revealed favorable binding energies when tested against enzymes like MurD and DNA gyrase . These findings support further development as potential antimicrobial agents.
Summary Table of Biological Activities
| Activity Type | Compound | Target/Effect | IC50/MIC Value |
|---|---|---|---|
| Anticancer | Pyrazolo[1,5-a]pyrimidine | ERK signaling pathway inhibition | 0.53 μM (HCT-116) |
| Antimicrobial | Thiazolopyridine derivative | Pseudomonas aeruginosa | 0.21 μM |
| Apoptosis Induction | Related pyrazolo derivative | G2/M phase arrest | N/A |
Q & A
Q. What are the key synthetic strategies for preparing 7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Construct the pyrazolo[1,5-a]pyrimidine core via condensation of 5-aminopyrazole derivatives with electrophilic reagents (e.g., enones or nitromalonaldehyde) under reflux in ethanol or aqueous conditions .
- Step 2 : Introduce the 3-methoxyphenoxyethyl-piperazine moiety via nucleophilic substitution or coupling reactions. Piperazine derivatives are often attached using alkylating agents (e.g., chloroethyl intermediates) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Control reaction pH (7–9) and temperature to minimize side products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrazolo-pyrimidine core at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: 475.2234) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., piperazine ring conformation) .
Q. What structural features influence its physicochemical properties?
- Methodological Answer :
- Lipophilicity : The 3-methoxyphenoxy group enhances membrane permeability (logP ~3.5), while the piperazine moiety improves solubility via protonation at physiological pH .
- Stability : Assess degradation under accelerated conditions (40°C/75% RH) via HPLC. The trifluoromethyl group (if present) increases metabolic stability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., piperazine alkylation energy barriers) .
- Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore alternative pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing pyrazolo-pyrimidine reaction datasets to predict optimal solvents/catalysts (e.g., ethanol vs. DMF for coupling yields) .
Q. How do structural modifications to the piperazine or pyrazolo-pyrimidine core affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace the 3-methoxyphenoxy group with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance target binding (e.g., kinase inhibition) .
- Modify the piperazine substituent (e.g., benzyl vs. pyridinyl) to alter selectivity for G-protein-coupled receptors (GPCRs) .
- Assays : Test analogs in enzyme inhibition assays (e.g., phosphodiesterase IC) and cell-based models (e.g., cancer cell proliferation) .
Q. How can contradictory data in pharmacological assays (e.g., binding affinity vs. functional activity) be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate radioligand binding (e.g., via SPR) with functional readouts (e.g., cAMP modulation in HEK293 cells) .
- Metabolic Stability : Use liver microsomes to rule out false negatives from rapid compound degradation .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain discrepancies (e.g., allosteric vs. orthosteric binding) .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitration or alkylation) .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .
- Crystallization Engineering : Use anti-solvent addition (e.g., water in ethanol) to control crystal morphology and reduce impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
